

Application of 4-Octanone in Flavor and Fragrance Chemistry: A Detailed Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Octanone

Cat. No.: B1346966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Octanone (CAS 589-63-9), also known as butyl propyl ketone, is a colorless liquid with a distinct fruity and slightly herbaceous aroma.^[1] Its potential applications in the flavor and fragrance industry are a subject of interest, though its regulatory status and practical use appear to be limited and are sources of conflicting information. This document provides a comprehensive overview of its properties, potential applications, and the methodologies for its analysis and synthesis, while also addressing the important considerations regarding its use.

Organoleptic Properties and Natural Occurrence

4-Octanone possesses a characteristic scent profile that makes it theoretically interesting for flavor and fragrance formulations. Its odor is generally described as fruity, with some sources also noting herbaceous or green nuances. This ketone has been identified as a volatile component in lovage (*Levisticum officinale*), a plant known for its strong, celery-like aroma, suggesting a potential role in savory and herbal flavor compositions.^[2]

Application in Flavor Chemistry

While the fruity and herbaceous notes of **4-octanone** suggest its potential use in flavor formulations, particularly for fruit and savory profiles, its regulatory status for use in food is a critical consideration. Extensive searches of the Flavor and Extract Manufacturers Association

(FEMA) Generally Recognized as Safe (GRAS) lists have not identified a specific GRAS status for **4-octanone** (CAS 589-63-9).^{[3][4][5]} This absence is a significant factor, as a substance must have GRAS status to be legally added to food in the United States. The database of "The Good Scents Company" explicitly states that **4-octanone** is "not for flavor use."^[6]

Despite this, the compound is noted in some industry literature for its potential contribution to flavor profiles. Its presence in lovage suggests it may be ingested as a natural component of this herb.^[2]

Application in Fragrance Chemistry

Similar to its status in the flavor industry, the use of **4-octanone** in fragrances is not widespread, and information is conflicting. "The Good Scents Company" also lists it as "not for fragrance use."^[6] However, some patents related to fragrance compositions list aliphatic ketones, including octanones, as potential ingredients, suggesting its use might be considered in specific applications or that its use is not broadly restricted in all jurisdictions or product types.^{[7][8]} Its fruity and green aroma could theoretically be used to impart fresh and natural notes to a variety of fragrance types.

Quantitative Data Summary

The following tables summarize the available quantitative data for **4-octanone**.

Table 1: Physical and Chemical Properties of **4-Octanone**^{[9][10][11][12]}

Property	Value
CAS Number	589-63-9
Molecular Formula	C ₈ H ₁₆ O
Molecular Weight	128.21 g/mol
Appearance	Colorless liquid
Boiling Point	163-164 °C
Density	0.819 g/cm ³
Flash Point	54 °C
Solubility	Slightly soluble in water

Table 2: Sensory Threshold Data for Aliphatic Ketones[13][14]

Compound	Odor Detection Threshold (ppb, v/v)	Odor Description
2-Butanone	~10,000	Sweet, sharp
2-Pentanone	6.9 - 889	Fruity, ethereal
2-Heptanone	0.19 - 25	Fruity, cheesy
4-Octanone	Data not available	Fruity, herbaceous
2-Nonanone	0.26 - 33	Fatty, citrus

Experimental Protocols

Protocol 1: Synthesis of 4-Octanone via Oxidation of 4-Octanol

This protocol describes a common laboratory-scale synthesis of **4-octanone**.

Materials:

- 4-Octanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Sodium bicarbonate solution, saturated
- Magnesium sulfate, anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Beakers, flasks, and other standard laboratory glassware

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 4-octanol in anhydrous dichloromethane.
- Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to 4-octanol should be approximately 1.5:1.
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-octanone**.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Octanone

This protocol outlines a general method for the detection and quantification of **4-octanone** in a sample, such as an essential oil.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)
- Autosampler (optional)

Materials:

- Sample containing or suspected to contain **4-octanone**
- High-purity helium as carrier gas
- Internal standard (e.g., 2-heptanone) for quantification
- Solvent for sample dilution (e.g., hexane or dichloromethane)

Procedure:

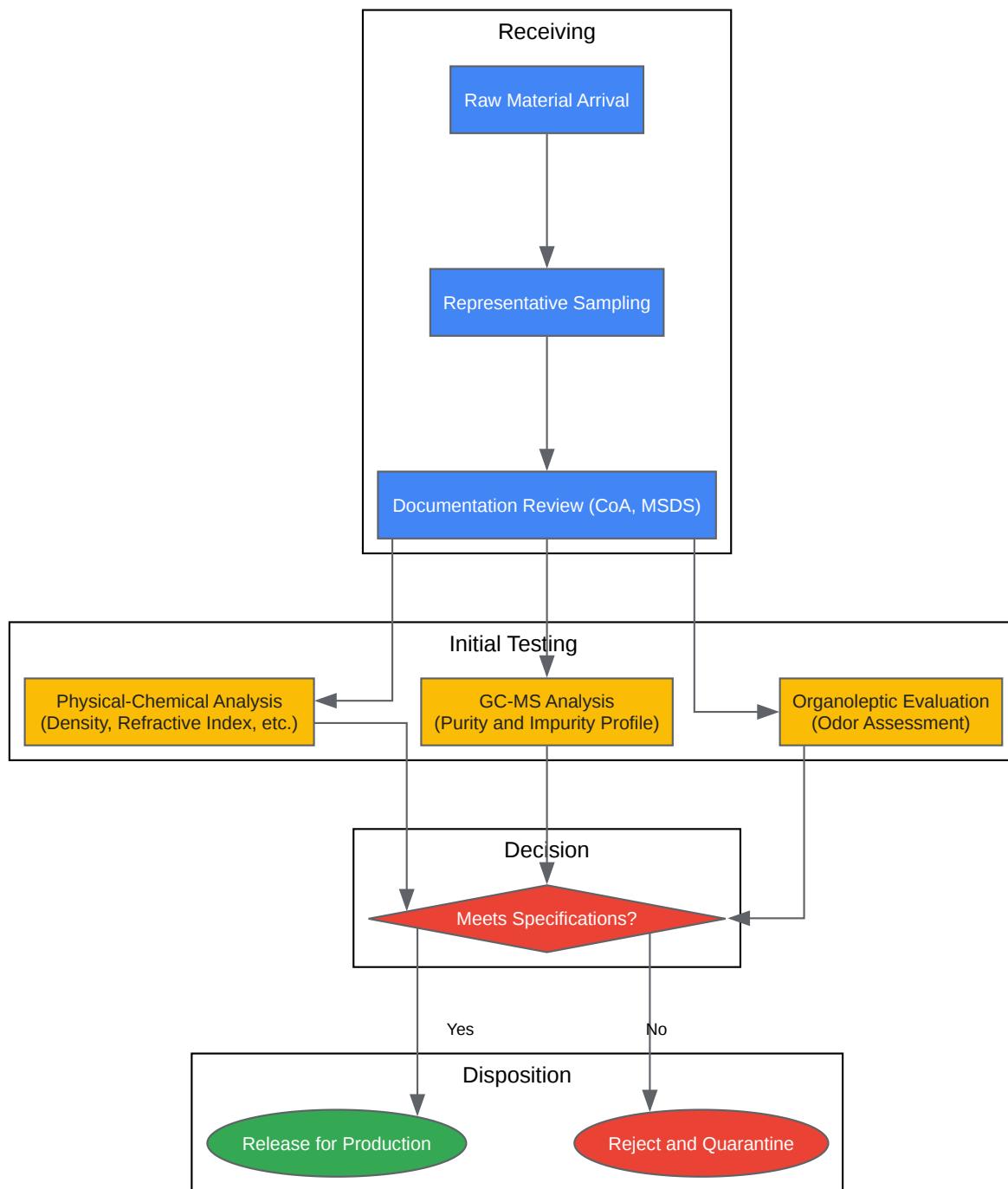
- Sample Preparation: Prepare a dilution of the sample in a suitable solvent. If quantification is desired, add a known amount of the internal standard.
- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Carrier Gas Flow: 1.0 mL/min (constant flow)
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-300
- Injection: Inject 1 µL of the prepared sample into the GC-MS.
- Data Analysis: Identify **4-octanone** by comparing its mass spectrum and retention time with that of a pure standard. For quantification, calculate the concentration based on the peak area ratio of **4-octanone** to the internal standard.

Protocol 3: Sensory Evaluation - Triangle Test

This protocol describes a triangle test to determine if a perceptible difference exists between two samples, for instance, a base material with and without the addition of **4-octanone**.

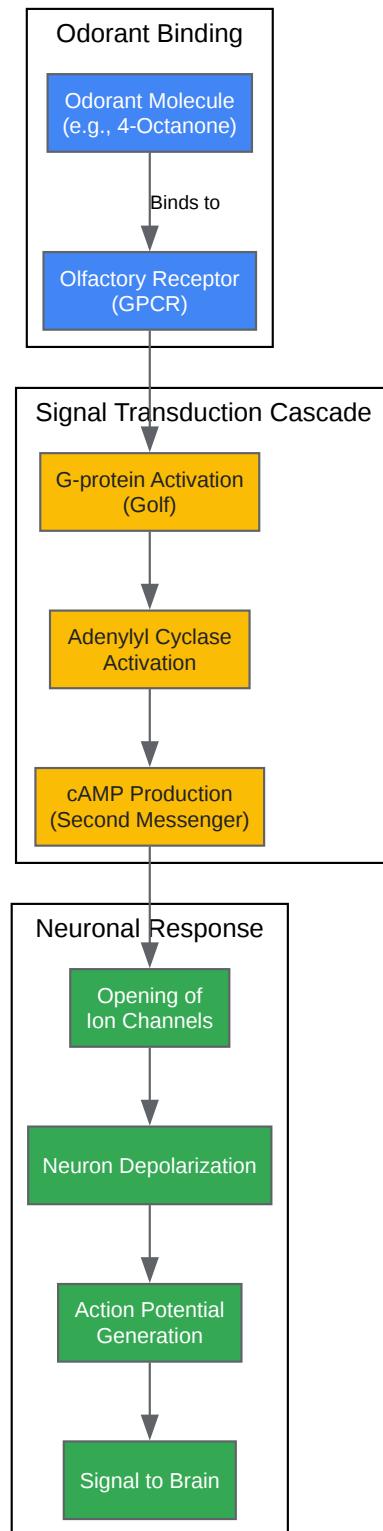
Materials:

- A panel of trained sensory assessors (typically 15-30)
- Three sample cups per panelist, coded with random three-digit numbers
- Two identical samples (A) and one different sample (B)


- Odor-free environment for evaluation
- Water and unsalted crackers for palate cleansing (if applicable)

Procedure:

- Sample Preparation: Prepare the samples to be evaluated. For example, sample A could be a fragrance-free lotion base, and sample B could be the same base with a small, predetermined concentration of **4-octanone**.
- Presentation: Present each panelist with a set of three samples (two A's and one B, or one A and two B's, randomized).
- Evaluation: Instruct the panelists to sniff each sample and identify the one that is different from the other two.
- Data Collection: Record the responses of each panelist.
- Data Analysis: Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically a one-third probability for a triangle test).


Mandatory Visualizations

Quality Control Workflow for Fragrance Raw Materials

[Click to download full resolution via product page](#)

Caption: Quality control workflow for incoming fragrance raw materials.

Simplified Olfactory Signal Transduction Pathway

[Click to download full resolution via product page](#)

Caption: Simplified pathway of olfactory signal transduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [prezi.com \[prezi.com\]](#)
- 2. Showing Compound 4-Octanone (FDB005915) - FooDB [\[foodb.ca\]](#)
- 3. [femaflavor.org \[femaflavor.org\]](#)
- 4. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 5. [plantesetparfums.wordpress.com \[plantesetparfums.wordpress.com\]](#)
- 6. 4-octanone, 589-63-9 [\[thegoodsentscompany.com\]](#)
- 7. WO2021123144A1 - Pro-perfume compositions - Google Patents [\[patents.google.com\]](#)
- 8. [patents.justia.com \[patents.justia.com\]](#)
- 9. [scbt.com \[scbt.com\]](#)
- 10. [bocsci.com \[bocsci.com\]](#)
- 11. Octan-4-one | C8H16O | CID 11516 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 12. 4-Octanone | 589-63-9 | TCI AMERICA [\[tcichemicals.com\]](#)
- 13. [benchchem.com \[benchchem.com\]](#)
- 14. [env.go.jp \[env.go.jp\]](#)
- To cite this document: BenchChem. [Application of 4-Octanone in Flavor and Fragrance Chemistry: A Detailed Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346966#application-of-4-octanone-in-flavor-and-fragrance-chemistry\]](https://www.benchchem.com/product/b1346966#application-of-4-octanone-in-flavor-and-fragrance-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com